molecular formula C17H20ClNO2 B7726070 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

Cat. No.: B7726070
M. Wt: 305.8 g/mol
InChI Key: XCBCMNDFDVDUDF-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a phenyl group at the 1 position, and a chloride ion. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride typically involves the Pictet-Spengler reaction. This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Pictet-Spengler reaction remains a fundamental approach for synthesizing tetrahydroisoquinoline derivatives on a larger scale.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro or fully reduced tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the reagents used.

Scientific Research Applications

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex isoquinoline derivatives.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative disorders and as a precursor for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of various organic compounds and materials

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors and enzymes involved in neurodegenerative diseases. It may exert its effects by modulating the activity of these receptors and enzymes, leading to neuroprotection and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
  • 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Uniqueness

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is unique due to the presence of methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.ClH/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2;/h3-7,10-11,17-18H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBCMNDFDVDUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C([NH2+]CCC2=C1)C3=CC=CC=C3)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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